Pyridinium dichromate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

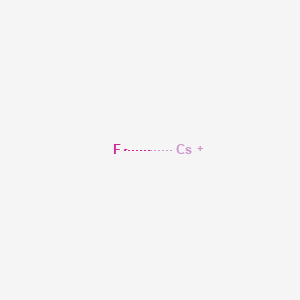

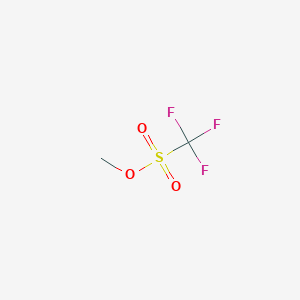

Pyridinium dichromate: is a chemical compound with the formula (C₅H₅NH)₂Cr₂O₇ . It is an orange to brown solid that is soluble in water and various organic solvents. This compound is a strong oxidizing agent commonly used in organic chemistry for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Pyridinium dichromate can be synthesized by the gradual addition of a solution of chromium trioxide in water to pyridine under ice-cold conditions. The reaction mixture is then filtered, washed with acetone, and dried to obtain the orange crystalline product .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure safety and maximize yield. The compound is commercially available and can be conveniently handled and stored as it is non-hygroscopic .

Análisis De Reacciones Químicas

Types of Reactions: Pyridinium dichromate primarily undergoes oxidation reactions. It is capable of converting primary alcohols to aldehydes and secondary alcohols to ketones. It can also oxidize unsaturated tertiary alcohols, silyl ethers, carbon-boron bonds, and oximes .

Common Reagents and Conditions:

Primary and Secondary Alcohols: this compound in dichloromethane at room temperature.

Acetals to Esters: In the presence of tert-butyl hydroperoxide.

Didehydroketones to Enones: Also in the presence of tert-butyl hydroperoxide

Major Products:

Primary Alcohols: Aldehydes

Secondary Alcohols: Ketones

Acetals: Esters

Didehydroketones: Enones

Aplicaciones Científicas De Investigación

Pyridinium dichromate is widely used in various scientific research fields due to its strong oxidizing properties:

Biology: Employed in the study of oxidative stress and its effects on biological systems.

Medicine: Investigated for its potential use in drug synthesis and modification.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mecanismo De Acción

Pyridinium dichromate exerts its effects through oxidation reactions. The compound contains hexavalent chromium, which is a strong oxidizing agent. It facilitates the transfer of oxygen atoms to the substrate, converting alcohols to aldehydes or ketones. The reaction mechanism involves the formation of a chromate ester intermediate, which then undergoes cleavage to yield the oxidized product .

Comparación Con Compuestos Similares

Pyridinium chlorochromate: Shares similar properties and is also used for the oxidation of alcohols.

Collins reagent: Another chromium-based oxidizing agent used for similar purposes

Uniqueness: Pyridinium dichromate is less acidic than pyridinium chlorochromate, making it more suitable for the oxidation of acid-sensitive substrates. It is also non-hygroscopic and can be conveniently handled and stored .

Propiedades

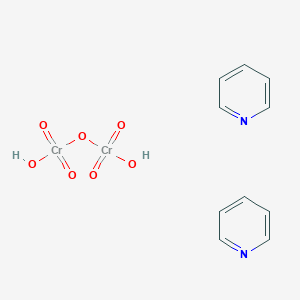

IUPAC Name |

hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium;pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H5N.2Cr.2H2O.5O/c2*1-2-4-6-5-3-1;;;;;;;;;/h2*1-5H;;;2*1H2;;;;;/q;;2*+1;;;;;;;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCBVKBFIWMOMHF-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC=C1.C1=CC=NC=C1.O[Cr](=O)(=O)O[Cr](=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cr2N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20039-37-6 |

Source

|

| Record name | Pyridinium dichromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020039376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PYRIDINIUM DICHROMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7AV7UFN7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester](/img/structure/B156537.png)

![2-[(p-Nitrophenyl)azo]acetoacetanilide](/img/structure/B156538.png)

![Imidazo[4,5,1-jk][1,4]benzodiazepine, 4,5,6,7-tetrahydro-5-methyl-(9CI)](/img/structure/B156548.png)

![1-[(3R,8R,9S,10R,13S,14S,17R)-3,17-Dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B156554.png)